(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate
Description
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is an organic salt comprising a methanamine group attached to a 4-ethynyl-substituted phenyl ring, paired with a trifluoroacetate counterion. The ethynyl group (C≡CH) introduces significant electron-withdrawing effects, enhancing the compound's stability and reactivity in cross-coupling reactions. The trifluoroacetate anion improves solubility in polar solvents and stabilizes the amine via salt formation, making it advantageous for pharmaceutical and catalytic applications .
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
(4-ethynylphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7) |
InChI Key |
XFEDFYKDUMQDFT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate typically involves the reaction of 4-ethynylbenzaldehyde with ammonia or an amine source under specific conditions to form the intermediate (4-ethynylphenyl)methanamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimization for larger scale production, including the use of more efficient catalysts and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines .
Scientific Research Applications
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroacetate moiety can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoroacetate Counterions
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-Trifluoroacetate (QN-7291)
- Core Structure : Phenyl ring substituted with a 4-methylpiperazinyl group.
- Unlike the ethynyl group, this substituent is electron-donating, altering electronic properties.
- Applications: Used in drug discovery for its improved pharmacokinetic properties compared to non-piperazinyl analogues .
1,2,4-Oxadiazole-5-methanamine, 3-Ethyl-α-methyl-, 2,2,2-Trifluoroacetate (CAS 1255717-29-3)
- Core Structure : 1,2,4-Oxadiazole heterocycle with ethyl and methyl substituents.
- Key Differences : The oxadiazole ring confers rigidity and metabolic stability, while the ethyl group increases hydrophobicity. The absence of an aromatic phenyl ring reduces π-π stacking interactions, impacting binding affinity in biological systems .
2-(3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)ethanamine 2,2,2-Trifluoroacetate
- Core Structure : 1,2,4-Oxadiazole fused with a pyridinyl group.
- Key Differences: The pyridinyl group introduces aromaticity and basicity, improving solubility in aqueous media. The ethanamine chain (vs.
Comparison with Non-Trifluoroacetate Salts
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine Hydrochloride (QP-7833)
- Counterion : Hydrochloride (Cl⁻) vs. trifluoroacetate (CF₃COO⁻).
- Key Differences : The hydrochloride salt has higher hygroscopicity but lower solubility in organic solvents. Trifluoroacetate salts generally exhibit better stability under acidic conditions, making them preferable for long-term storage .
Functional Group Comparisons
Triazine Derivatives (e.g., Compound 4 from )
- Core Structure : 1,3,5-Triazine ring with fluorobenzyl and cyclohexylmethyl substituents.
- Key Differences : The triazine core is electron-deficient, facilitating nucleophilic substitution reactions. Unlike the ethynylphenyl group, these derivatives are designed for agrochemical applications, targeting enzyme inhibition in weeds .
2,2,2-Trinitroethyl Trifluoroacetate
- Functional Groups : Trinitroethyl ester with trifluoroacetate.
- Key Differences : The trinitroethyl group is highly electron-withdrawing and explosive, limiting its utility compared to the ethynylphenyl group. However, both compounds undergo base-catalyzed hydrolysis, releasing trifluoroacetate .
Biological Activity
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate
- Molecular Formula : C11H10F3N
- Molecular Weight : 227.20 g/mol
Biological Activity Overview
The biological activities of (4-Ethynylphenyl)methanamine derivatives can be summarized as follows:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit activity against a range of bacterial strains. For example, derivatives with similar structures have shown effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds with ethynyl groups are often investigated for their anticancer potential. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence that certain derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
A study explored the antimicrobial efficacy of various substituted phenylmethanamines. Results indicated that compounds similar to (4-Ethynylphenyl)methanamine demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against S. aureus .
Anticancer Activity
Research conducted on ethynyl-substituted phenylmethanamines revealed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuroprotective Potential
In a neuroprotection study involving models of oxidative stress, a related compound was found to reduce neuronal cell death significantly. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
